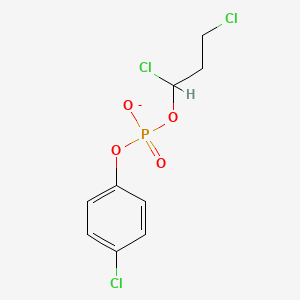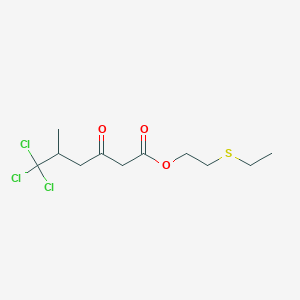
2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate is an organic compound with a complex structure, featuring multiple functional groups including an ester, a ketone, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate typically involves multiple steps. One common route starts with the preparation of the ester through the reaction of 6,6,6-trichloro-5-methyl-3-oxohexanoic acid with 2-(ethylsulfanyl)ethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the synthesis process. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Substituted derivatives with amine or thiol groups
科学的研究の応用
2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate involves its interaction with various molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate
- 2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-4-methyl-3-oxohexanoate
Uniqueness
2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the ethylsulfanyl group provides distinct chemical properties compared to similar compounds with different substituents.
特性
CAS番号 |
91265-42-8 |
|---|---|
分子式 |
C11H17Cl3O3S |
分子量 |
335.7 g/mol |
IUPAC名 |
2-ethylsulfanylethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate |
InChI |
InChI=1S/C11H17Cl3O3S/c1-3-18-5-4-17-10(16)7-9(15)6-8(2)11(12,13)14/h8H,3-7H2,1-2H3 |
InChIキー |
CVMHBIBTQKFWPC-UHFFFAOYSA-N |
正規SMILES |
CCSCCOC(=O)CC(=O)CC(C)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


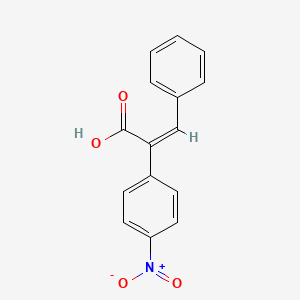
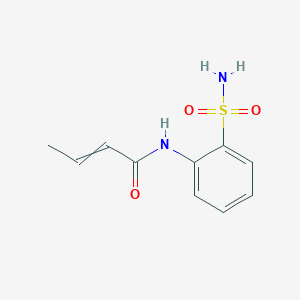
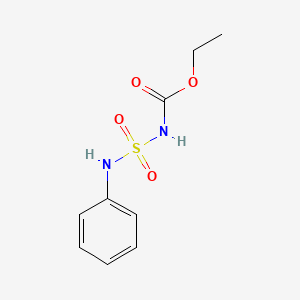
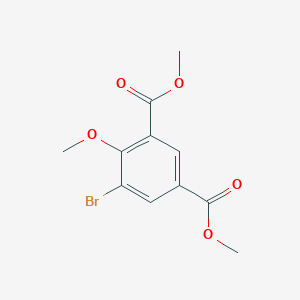
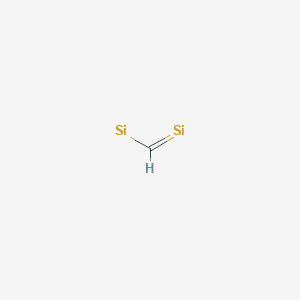
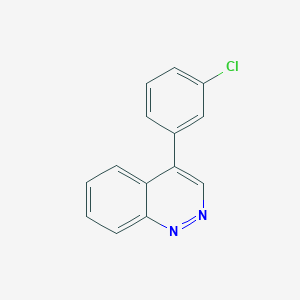


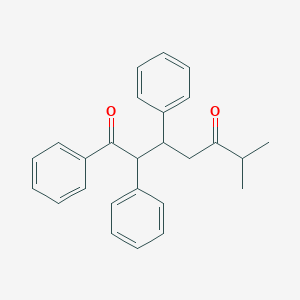
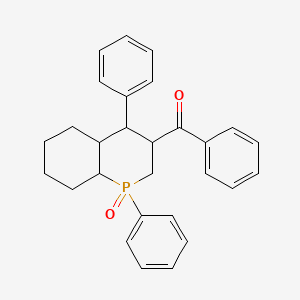
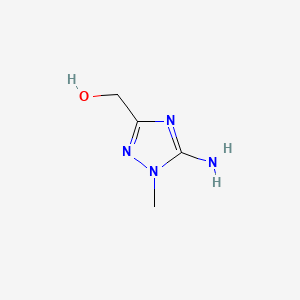
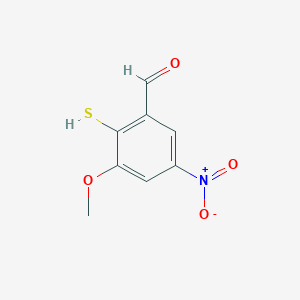
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
